n-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide is a chemical compound with a unique structure that includes a cyano group, a phenyl ring, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl amines with alkyl cyanoacetates under different conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted compounds.
Scientific Research Applications
N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxyacetamide moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(4-(2-Cyanopropan-2-yl)phenyl)-2-methoxyacetamide can be compared with other cyanoacetamide derivatives and phenyl-substituted compounds. Similar compounds include:
2-Cyano-N-(4-nitrophenyl)acetamide: This compound has a similar cyanoacetamide structure but with a nitrophenyl group.
4-(2-Cyanopropan-2-yl)phenylboronic acid: This compound contains a boronic acid group instead of the methoxyacetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,9-14)10-4-6-11(7-5-10)15-12(16)8-17-3/h4-7H,8H2,1-3H3,(H,15,16) |
InChI Key |
HSOOXOXKPVOVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.